molecular formula C8H5F3N2OS B8755788 Riluzole 5-Trifluoromethoxy Isomer

Riluzole 5-Trifluoromethoxy Isomer

Cat. No.: B8755788
M. Wt: 234.20 g/mol
InChI Key: XOCOZIHOJCULLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riluzole 5-Trifluoromethoxy Isomer is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fifth position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Riluzole 5-Trifluoromethoxy Isomer typically involves the cyclization of 2-aminobenzenethiol with trifluoromethoxy-substituted electrophiles. One common method includes the reaction of 2-aminobenzenethiol with trifluoromethoxybenzoyl chloride under basic conditions to form the desired benzothiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Riluzole 5-Trifluoromethoxy Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Riluzole 5-Trifluoromethoxy Isomer involves its interaction with specific molecular targets. It has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and provide neuroprotective effects. Additionally, it may modulate the activity of certain receptors and enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: Riluzole 5-Trifluoromethoxy Isomer is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for medicinal chemistry, as it can interact with biological targets in ways that similar compounds cannot .

Properties

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-6-5(3-4)13-7(12)15-6/h1-3H,(H2,12,13)

InChI Key

XOCOZIHOJCULLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)N

Origin of Product

United States

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